3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE
Overview
Description
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound with a unique structure that combines a triazole ring, a trifluoromethoxyphenyl group, and an adamantane carboxamide moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include triazole precursors, chlorinating agents, and coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the trifluoromethoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A triazole fungicide with a similar triazole ring structure.
Fluconazole: An antifungal agent with a triazole ring and similar functional groups.
Itraconazole: Another antifungal with a triazole ring and complex structure.
Uniqueness
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to its combination of a triazole ring, a trifluoromethoxyphenyl group, and an adamantane carboxamide moiety. This unique structure imparts specific biological activities and properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N4O2/c21-17-25-11-28(27-17)19-8-12-5-13(9-19)7-18(6-12,10-19)16(29)26-14-1-3-15(4-2-14)30-20(22,23)24/h1-4,11-13H,5-10H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVVPEWWNUKLSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=C(C=C5)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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